molecular formula C14H11FN2OS B2913105 N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine CAS No. 295361-95-4

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2913105
CAS RN: 295361-95-4
M. Wt: 274.31
InChI Key: DPBFAKQXUKHQSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by the addition of the fluorophenyl and methoxy groups. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, with the fluorophenyl and methoxy groups attached at specific positions. The presence of the fluorine atom would likely influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions on the benzothiazole ring. The fluorophenyl and methoxy groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the specific functional groups present .

Scientific Research Applications

Preclinical Antitumor Properties

Benzothiazoles, including derivatives similar to N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, have shown promising antitumor properties in preclinical studies. They have been modified to improve water solubility and bioavailability for potential clinical use. One approach has involved the conjugation of amino acid prodrugs to the benzothiazole molecule, enhancing its pharmacokinetic properties and enabling effective delivery to tumor sites. These compounds selectively induce cytochrome P450 1A1, which is crucial for their activation and the subsequent cytotoxic effect against tumor cells, particularly in breast and ovarian cancer models. The development of such prodrugs represents a significant step towards the clinical application of benzothiazole derivatives as cancer therapeutics (Bradshaw et al., 2002), (Hutchinson et al., 2002).

Fluorescent Probes for Biological Applications

Benzothiazole derivatives have been applied as fluorescent probes due to their distinctive photophysical properties. These compounds exhibit sensitivity to pH changes and selectivity towards specific metal cations, making them useful for sensing applications in biological systems. The unique fluorescence enhancement under basic conditions and upon binding with cations like magnesium and zinc highlights their potential in biological imaging and metal ion detection (Tanaka et al., 2001).

Two-Photon Absorption Fluorophores

The exploration of benzothiazole derivatives has extended into the development of fluorophores for two-photon fluorescence microscopy. These compounds demonstrate high two-photon absorptivity, making them suitable for applications in deep tissue imaging where traditional fluorescence microscopy techniques face limitations due to light scattering. The ability of these derivatives to absorb light efficiently at near-IR wavelengths and emit fluorescence makes them valuable tools for advanced imaging applications (Belfield et al., 2000).

Anticonvulsant and Neuroprotective Effects

Research has also highlighted the anticonvulsant and neuroprotective effects of benzothiazole amides. Specific derivatives have shown promising results in preclinical models, indicating their potential for development into therapeutic agents for neurological conditions. These compounds exhibit significant efficacy in seizure models and possess neuroprotective properties, suggesting a dual therapeutic action that could be beneficial in treating epilepsy and associated neurodegenerative damage (Hassan et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine” would require appropriate safety precautions. These might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, investigations of its reactivity, and assessments of its potential uses in various fields .

properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBFAKQXUKHQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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